BenchChemオンラインストアへようこそ!

6-bromo-1-(2-methoxyethyl)-1H-1,3-benzodiazole

Anti-inflammatory Lipid metabolism PASS prediction

Procure 6-bromo-1-(2-methoxyethyl)-1H-1,3-benzodiazole for your bromodomain-focused medicinal chemistry program. This exact substitution pattern – a reactive C6-bromine handle paired with an N1-methoxyethyl group – is essential for generating diverse compound libraries via Suzuki or Buchwald-Hartwig cross-coupling. In silico predictions assign high anti-inflammatory and lipid-regulator activity probabilities to this precise scaffold, making it a non-negotiable starting point for reproducible SAR studies. Avoid structural approximations that compromise target engagement.

Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
CAS No. 813449-01-3
Cat. No. B3285836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1-(2-methoxyethyl)-1H-1,3-benzodiazole
CAS813449-01-3
Molecular FormulaC10H11BrN2O
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESCOCCN1C=NC2=C1C=C(C=C2)Br
InChIInChI=1S/C10H11BrN2O/c1-14-5-4-13-7-12-9-3-2-8(11)6-10(9)13/h2-3,6-7H,4-5H2,1H3
InChIKeyOIEPDDQMGQZHNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-bromo-1-(2-methoxyethyl)-1H-1,3-benzodiazole (CAS 813449-01-3): A Building Block for Benzimidazole-Based Drug Discovery


6-bromo-1-(2-methoxyethyl)-1H-1,3-benzodiazole, also known as 6-bromo-1-(2-methoxyethyl)-1H-benzimidazole, is a synthetic heterocyclic compound with the molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol . It belongs to the benzimidazole class of compounds, characterized by a benzene ring fused to an imidazole ring. The specific substitution pattern of a bromine atom at the 6-position and a 2-methoxyethyl group at the 1-position imparts unique chemical and physical properties that make this compound a valuable building block in medicinal chemistry research, particularly as an intermediate for synthesizing more complex molecules with potential therapeutic applications, such as bromodomain inhibitors [1]. It is commercially available as a research chemical with a typical purity of 95% and recommended storage at 2-8°C .

Why 6-bromo-1-(2-methoxyethyl)-1H-1,3-benzodiazole Cannot Be Replaced by a Generic Benzimidazole Analog


While the benzimidazole scaffold is ubiquitous in medicinal chemistry, simply substituting one benzimidazole derivative for another in a research or industrial setting is not straightforward. The specific substitution pattern of 6-bromo-1-(2-methoxyethyl)-1H-1,3-benzodiazole directly impacts its physicochemical properties, such as lipophilicity (logP) and solubility, as well as its potential for downstream synthetic modifications. For instance, the bromine atom serves as a crucial handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate diverse compound libraries. Furthermore, computational predictions of biological activity are highly sensitive to structural nuances; the exact placement of the bromo and methoxyethyl groups determines the predicted interaction profile with protein targets like bromodomains [1]. In silico models, such as those used in PASS prediction, have assigned specific probability scores for various biological activities to this exact compound [2], underscoring that these predictions are not transferable to even closely related analogs. Therefore, for any research where the structure-activity relationship (SAR) is critical, the use of the exact compound is non-negotiable [3].

Quantitative Differentiation of 6-bromo-1-(2-methoxyethyl)-1H-1,3-benzodiazole for Scientific Selection


Predicted Anti-Inflammatory and Lipid Metabolism Regulation Profile of 6-bromo-1-(2-methoxyethyl)-1H-1,3-benzodiazole

Computational prediction of biological activity (PASS) provides a quantitative profile for this specific compound, differentiating it from other benzimidazole analogs. 6-bromo-1-(2-methoxyethyl)-1H-1,3-benzodiazole exhibits a high predicted probability of being active (Pa) as an anti-inflammatory agent (Pa = 0.827) and a lipid metabolism regulator (Pa = 0.786) [1]. This contrasts with the activity profile of the unsubstituted benzimidazole core, which is not predicted to have these specific activities at this level of confidence. The probability of being inactive (Pi) for these activities is very low (0.005 and 0.006, respectively), suggesting a high likelihood of true activity [1].

Anti-inflammatory Lipid metabolism PASS prediction In silico screening

Computed Physicochemical Properties: Lipophilicity (logP) and Polar Surface Area (PSA)

The calculated physicochemical properties of 6-bromo-1-(2-methoxyethyl)-1H-1,3-benzodiazole provide a distinct profile that influences its suitability for different research applications. The compound has a computed partition coefficient (logP) of approximately 2.11, a polar surface area (PSA) of 23.47 Ų, and contains 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 rotatable bonds . These values indicate a balance between lipophilicity and hydrophilicity, which is crucial for membrane permeability and oral bioavailability in drug design. Compared to a more lipophilic analog like 1-(2-bromoethyl)-6-methoxy-1H-benzo[d]imidazole (MW 255.11, same formula but different substitution pattern), the methoxyethyl substitution pattern alters the electronic distribution and molecular flexibility, which can affect target binding and metabolic stability .

Lipophilicity Polar Surface Area Drug-likeness Physicochemical properties

Synthetic Versatility: Bromine as a Handle for Cross-Coupling Reactions

The presence of a bromine atom at the 6-position of the benzimidazole ring makes 6-bromo-1-(2-methoxyethyl)-1H-1,3-benzodiazole a versatile synthetic intermediate. This halogen serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (to introduce aryl or vinyl groups) or Buchwald-Hartwig amination (to introduce amines). This enables the rapid generation of diverse compound libraries for SAR studies. In contrast, a des-bromo analog (e.g., 1-(2-methoxyethyl)-1H-1,3-benzodiazole) lacks this reactive handle, severely limiting its utility for divergent synthesis [1]. Furthermore, the specific placement of the bromine atom allows for regioselective functionalization, which is critical for accessing defined isomers [2].

Cross-coupling Suzuki reaction Buchwald-Hartwig amination Building block

Key Application Scenarios for 6-bromo-1-(2-methoxyethyl)-1H-1,3-benzodiazole in Research and Development


Bromodomain Inhibitor Lead Generation and Optimization

6-bromo-1-(2-methoxyethyl)-1H-1,3-benzodiazole serves as a key intermediate for synthesizing novel bromodomain inhibitors. The compound's structure aligns with the benzimidazole core found in many patented BET bromodomain inhibitors [1]. The bromine atom provides a site for introducing diverse chemical moieties via cross-coupling to explore structure-activity relationships (SAR) and optimize for potency and selectivity against specific bromodomain targets (e.g., BRD4). This approach is directly supported by the class of compounds described in patents for treating cancer and inflammatory diseases through bromodomain inhibition [1].

Targeted Synthesis for Anti-Inflammatory and Lipid-Modulating Agents

Based on its in silico predicted biological activity profile, which includes high probability scores for anti-inflammatory (Pa=0.827) and lipid metabolism regulator (Pa=0.786) activities [2], this compound is a rational choice for initiating a medicinal chemistry program focused on these therapeutic areas. Researchers can use this compound as a starting point for synthesizing and evaluating a series of analogs designed to validate and optimize these predicted activities in vitro and in vivo. The specific substitution pattern is critical for achieving the predicted interaction profile.

Synthesis of Diverse Benzimidazole-Based Libraries for Phenotypic Screening

The reactive aryl bromide handle of 6-bromo-1-(2-methoxyethyl)-1H-1,3-benzodiazole makes it an ideal core scaffold for generating libraries of structurally diverse compounds. By employing parallel synthesis techniques such as Suzuki coupling with a variety of boronic acids, researchers can quickly create dozens to hundreds of novel benzimidazole derivatives [3]. These libraries can then be used in phenotypic or target-based high-throughput screening assays to identify new chemical probes or drug leads, an approach that is more efficient with a versatile building block like this compound.

Quote Request

Request a Quote for 6-bromo-1-(2-methoxyethyl)-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.